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Compound of Interest

Compound Name: Fmoc-NH-PEG3-C2-NH2

Cat. No.: B3166032

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications
of Fmoc-NH-PEG3-C2-NH2, a bifunctional linker crucial in the development of Proteolysis-
Targeting Chimeras (PROTACS). This document offers detailed experimental protocols for its

use and visual representations of the synthetic workflow.

Core Properties of Fmoc-NH-PEG3-C2-NH2

Fmoc-NH-PEG3-C2-NH2 is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl
(Fmoc) protected primary amine and a terminal primary amine, separated by a polyethylene
glycol (PEG) spacer. The Fmoc group provides an orthogonal protecting strategy, as it is stable
under acidic conditions but readily cleaved by a base, typically piperidine. The PEG component
enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1]

[2]

Table 1: Physicochemical Properties of Fmoc-NH-PEG3-C2-NH2
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Property Value Reference(s)
Molecular Formula C23H30N205 [3]

Molecular Weight 414.49 g/mol [3]

CAS Number 906126-25-8

Appearance White to off-white solid or oil

Purity >959% (typical)

Solubility Soluble in DMF, DMSO, DCM

Predicted Boiling Point 603.8 £ 50.0 °C

Predicted Density 1.174 £ 0.06 g/cm3

Predicted pKa 11.60 +0.10

Application in PROTAC Synthesis: An Overview

PROTACSs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein
of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the
proteasome.[4] APROTAC molecule is comprised of three key components: a ligand for the
POI, a ligand for an E3 ligase, and a linker that connects the two.

Fmoc-NH-PEG3-C2-NH2 serves as a versatile linker in a modular approach to PROTAC
synthesis. The synthetic strategy typically involves the sequential coupling of the POI ligand
and the E3 ligase ligand to the linker. The presence of the Fmoc protecting group allows for a
directional and controlled synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC
using Fmoc-NH-PEG3-C2-NH2 as the linker. These protocols are based on standard
procedures for Fmoc deprotection and amide bond formation.

Fmoc Deprotection of Fmoc-NH-PEG3-C2-NH2
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This procedure describes the removal of the Fmoc protecting group to yield a free diamine

linker.

Materials:

Fmoc-NH-PEG3-C2-NH2

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
DMF

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCOS3) solution
Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2S04)

Rotary evaporator

Magnetic stirrer and stir bar

Round bottom flask

Separatory funnel

Procedure:

Dissolve Fmoc-NH-PEG3-C2-NH2 (1 equivalent) in a minimal amount of DMF in a round
bottom flask.

Add the 20% piperidine in DMF solution (10 equivalents of piperidine) to the flask.

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Once the reaction is complete, remove the DMF and piperidine under reduced pressure
using a rotary evaporator.
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o Dissolve the residue in DCM and transfer to a separatory funnel.

e Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (3 times) and
brine (1 time).

e Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced
pressure to yield the deprotected H2N-PEG3-C2-NH2. The product is often used in the next
step without further purification.

Coupling of a Carboxylic Acid-Containing Ligand
(Ligand-COOH) to the Deprotected Linker

This protocol describes the formation of an amide bond between one of the amino groups of
the linker and a ligand bearing a carboxylic acid functionality using EDC/NHS chemistry.

Materials:

H2N-PEG3-C2-NH2 (from step 3.1)

e Ligand-COOH (e.g., a POI ligand with a carboxylic acid handle) (1 equivalent)

» 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

¢ N-Hydroxysuccinimide (NHS) (1.2 equivalents)

e Anhydrous DMF

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated aqueous NaCl solution)

e Anhydrous sodium sulfate (Na2S04)

« Rotary evaporator

e Magnetic stirrer and stir bar
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» Round bottom flask

e Separatory funnel

« Silica gel for column chromatography
Procedure:

» Dissolve Ligand-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in
anhydrous DMF in a round bottom flask.

 Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.
e In a separate flask, dissolve H2N-PEG3-C2-NH2 (1.1 equivalents) in anhydrous DMF.
e Add the solution of the deprotected linker to the activated ligand solution.

 Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by
TLC or LC-MS.

e Upon completion, remove the DMF under reduced pressure.

o Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO3
solution and brine.

» Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

 Purify the resulting mono-functionalized linker-ligand conjugate by silica gel column
chromatography.

Coupling of the Second Ligand to the Linker-Ligand
Conjugate

This final coupling step attaches the second ligand (e.g., an E3 ligase ligand with a carboxylic
acid handle) to the remaining free amine of the linker, completing the PROTAC synthesis. The
procedure is analogous to step 3.2.

Materials:
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e Amine-functionalized linker-ligand conjugate (from step 3.2)

e Second Ligand-COOH (e.g., an E3 ligase ligand) (1 equivalent)

o EDC (1.2 equivalents)

e NHS (1.2 equivalents)

e Anhydrous DMF

« DCM

o Saturated aqueous NaHCO3 solution

e Brine

e Anhydrous Na2S04

e Rotary evaporator

e Magnetic stirrer and stir bar

e Round bottom flask

e Separatory funnel

« Silica gel for column chromatography or preparative HPLC

Procedure:

» Follow the same activation and coupling procedure as outlined in section 3.2, using the
amine-functionalized linker-ligand conjugate as the amine component and the second ligand-
COOH as the carboxylic acid component.

 After the reaction is complete, perform an aqueous workup as described previously.

» Purify the final PROTAC molecule using silica gel column chromatography or preparative
High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.
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Visualizing the Synthetic Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for

PROTAC synthesis using Fmoc-NH-PEG3-C2-NH2.

Fmoc-NH-PEG3-C2-NH2

20% Piperidine in DMF -

H2N-PEG3-C2-NH2
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Caption: Fmoc deprotection of the linker.
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Caption: PROTAC synthesis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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